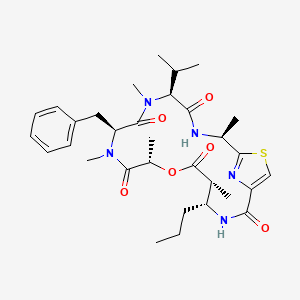
Ulongamide A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ulongamide A is a cyclic depsipeptide isolated from marine cyanobacteria, specifically from the genus Lyngbya. This compound belongs to a class of natural products known for their diverse biological activities and complex structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The total synthesis of Ulongamide A involves multiple steps, including the formation of peptide bonds and the incorporation of unique amino acid residues. The synthesis typically starts with the preparation of individual amino acid building blocks, followed by their sequential coupling to form the cyclic depsipeptide structure. Key steps include the use of protecting groups to ensure selective reactions and the final cyclization to form the macrocyclic ring .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advances in synthetic chemistry and biotechnology may enable scalable production methods in the future. Currently, the compound is primarily obtained through extraction from marine cyanobacteria, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ulongamide A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated analogs. Substitution reactions can introduce various functional groups, enhancing the compound’s biological properties .
Aplicaciones Científicas De Investigación
Ulongamide A has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ulongamide A involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to proteins involved in cellular processes, such as actin polymerization and signal transduction. By modulating these pathways, this compound can exert various biological effects, including cytotoxicity against cancer cells and inhibition of microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
Ulongamide A is structurally related to other cyclic depsipeptides, such as lyngbyabellin A, kakeromamide B, and bouillonamide. These compounds share similar amino acid residues and macrocyclic structures .
Uniqueness
What sets this compound apart from its analogs is its unique combination of amino acid residues and the presence of specific functional groups that contribute to its distinct biological activities. For example, the presence of a thiazole ring in this compound enhances its antimicrobial properties compared to other cyclic depsipeptides .
Propiedades
Número CAS |
452897-96-0 |
|---|---|
Fórmula molecular |
C32H45N5O6S |
Peso molecular |
627.8 g/mol |
Nombre IUPAC |
(2S,5S,8S,11S,14R,15R)-8-benzyl-2,6,9,11,14-pentamethyl-5-propan-2-yl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone |
InChI |
InChI=1S/C32H45N5O6S/c1-9-13-23-19(4)32(42)43-21(6)30(40)36(7)25(16-22-14-11-10-12-15-22)31(41)37(8)26(18(2)3)28(39)33-20(5)29-35-24(17-44-29)27(38)34-23/h10-12,14-15,17-21,23,25-26H,9,13,16H2,1-8H3,(H,33,39)(H,34,38)/t19-,20+,21+,23-,25+,26+/m1/s1 |
Clave InChI |
LKFYCKOJWDHZOF-XJRDRPONSA-N |
SMILES isomérico |
CCC[C@@H]1[C@H](C(=O)O[C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
SMILES canónico |
CCCC1C(C(=O)OC(C(=O)N(C(C(=O)N(C(C(=O)NC(C2=NC(=CS2)C(=O)N1)C)C(C)C)C)CC3=CC=CC=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B15279026.png)
![3-Methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylic acid](/img/structure/B15279029.png)
![6-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15279030.png)
![N-Ethyl-2,5-dioxaspiro[3.5]nonan-8-amine](/img/structure/B15279041.png)

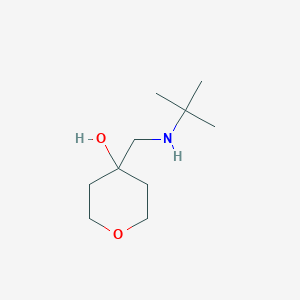


![7-(3-Bromophenyl)-4-methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B15279071.png)
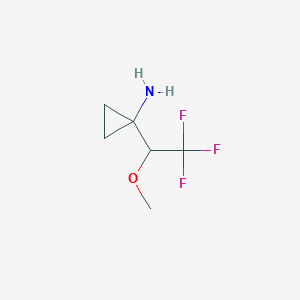
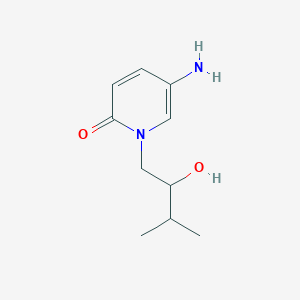
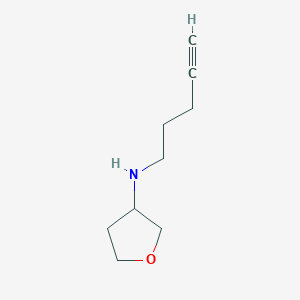
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)

